N-Acetylhistamine
Overview
Description
N-Acetylhistamine is a chemical compound related to histamine, a well-known mediator of allergic reactions and regulator of stomach acid production. It is an acetylated form of histamine, which suggests that it may have different biological activities or metabolic pathways compared to histamine itself. The presence of N-acetylhistamine in tissues and its potential physiological roles have been a subject of research, as indicated by studies on its deacetylation and the resulting elevation of histamine levels in animal tissues .
Synthesis Analysis
The synthesis of N-acetylhistamine is not directly described in the provided papers; however, methods for synthesizing related N-acetylated compounds have been reported. For instance, the synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, involves acetylation and sulfatase treatment . Similarly, (-)-N-Acetylslaframine, an indolizidine alkaloid, was synthesized using stereoselective lithiation and substitution reactions . These methods could potentially be adapted for the synthesis of N-acetylhistamine.
Molecular Structure Analysis
While the molecular structure of N-acetylhistamine is not explicitly analyzed in the provided papers, techniques such as NMR and MS have been employed to identify the structures of related compounds. For example, the decomposition products of N-acetyl-L-glutamine were identified using one-dimensional proton and carbon-13 NMR, as well as electrospray LC-MS/MS . These analytical techniques are crucial for confirming the molecular structure of synthesized compounds, including N-acetylhistamine.
Chemical Reactions Analysis
The chemical reactions involving N-acetylhistamine are hinted at through the study of its deacetylation. An enzyme from rat liver extract, N-acetylhistamine deacetylase, catalyzes the removal of the acetyl group from N-acetylhistamine, converting it back to histamine . This reaction is significant as it suggests a metabolic pathway for N-acetylhistamine in biological systems and implies that N-acetylhistamine could serve as a reservoir for histamine in tissues .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-acetylhistamine are not directly discussed in the provided papers. However, the stability of related compounds under physiological conditions has been investigated. For example, N-hydroxyacetaminophen was found to be moderately unstable at physiological pH and temperature . By analogy, the stability of N-acetylhistamine could be an important factor in its physiological role and potential as a therapeutic agent.
Relevant Case Studies
Case studies involving N-acetylhistamine are not explicitly presented in the provided papers. However, research on the elevation of histamine levels in rat and mouse tissues following the administration of N-acetylhistamine suggests that this compound could influence histamine-mediated physiological processes . Additionally, the inhibition of N-acetylhistamine deacetylation by diphenhydramine, an antihistaminergic agent, indicates potential interactions with pharmaceuticals .
Scientific Research Applications
Histamine Elevation in Tissue
N-Acetylhistamine, when administered to mice and rats, significantly elevates tissue histamine levels. It has been found to be more potent in elevating histamine than histidine, a precursor amino acid of histamine. This elevation is attributed to the deacetylation of N-acetylhistamine, and a small but significant amount of N-acetylhistamine has been identified in normal rat tissues, suggesting its physiological role in histamine regulation (Endo, 1979).
Enzymatic Deacetylation in Animal Tissues
N-Acetylhistamine-deacetylating activity has been observed in various tissues of rats, mice, and guinea pigs, particularly in the liver, kidney, spleen, and brain. This enzymatic activity, which plays a role in histamine metabolism, is affected by various ions and has an optimal pH of 8.0 in the presence of Mn++. The activity of N-acetylhistamine deacetylase in these tissues suggests its significance in the metabolic pathways of histamine (Endo & Ogura, 1975).
Effects on Body Temperature
Intracerebroventricular administration of N-acetylhistamine in mice induces hypothermia and increases histamine levels. However, histamine H1 and H2 antagonists do not prevent this hypothermia, indicating that exogenous N-acetylhistamine does not significantly influence the functions of the brain's histaminergic system in mammals (Onodera et al., 1994).
Properties of N-Acetylhistamine Deacetylase in Brain
The properties of N-acetylhistamine deacetylase in the rat brain have been studied, revealing its significant role in the metabolism of N-acetylhistamine. This enzyme, primarily soluble and uniformly distributed in the brain, shows higher activity in neonatal brains compared to adult brains. Its activity suggests that deacetylation may not regulate brain histamine synthesis (Hegstrand & Kalinke, 1985).
Histamine Role in Physiology
Histamine plays a major role in diverse physiological processes by activating four types of GPCRs (H1–H4). Discoveries in histamine research have led to the development of therapeutics targeting H1 and H2 receptors for allergies and gastrointestinal disorders. This highlights the multifaceted functions of histamine and its significance in medical research (Tiligada & Ennis, 2018).
Safety And Hazards
properties
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-6(11)9-3-2-7-4-8-5-10-7/h4-5H,2-3H2,1H3,(H,8,10)(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWPISBUKWZALE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40217670 | |
Record name | N-Acetylhistamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetylhistamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013253 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>23 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49674566 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Acetylhistamine | |
CAS RN |
673-49-4 | |
Record name | Acetylhistamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=673-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylhistamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-acetylhistamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04622 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Acetylhistamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetylhistamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-(imidazol-4-yl)ethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYLHISTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E65S46EBQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Acetylhistamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013253 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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